8-Ethoxy-4-methylquinoline
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Overview
Description
8-Ethoxy-4-methylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-4-methylquinoline typically involves the reaction of 4-methylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atom with the ethoxy group .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For example, the use of ionic liquids and ultrasound-promoted synthesis can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxy-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-Ethoxy-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antimalarial properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Ethoxy-4-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of microorganisms by interfering with their DNA synthesis. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
4-Methylquinoline: Lacks the ethoxy group, resulting in different chemical properties and applications.
8-Hydroxyquinoline: Contains a hydroxyl group instead of an ethoxy group, leading to different biological activities.
8-Aminoquinoline: Contains an amino group, making it useful in different medicinal applications
Uniqueness: Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
61704-08-3 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
8-ethoxy-4-methylquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-14-11-6-4-5-10-9(2)7-8-13-12(10)11/h4-8H,3H2,1-2H3 |
InChI Key |
VDYUHSAOAJZHOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C(C=CN=C21)C |
Origin of Product |
United States |
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